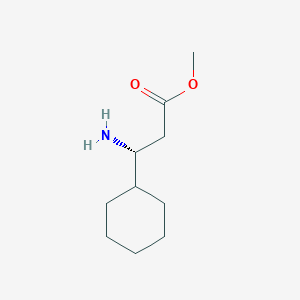
Methyl (R)-3-amino-3-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-cyclohexylpropanoate is an organic compound with a unique structure that includes a cyclohexyl ring, an amino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3-amino-3-cyclohexylpropanoic acid+methanolacid catalystMethyl (R)-3-amino-3-cyclohexylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality Methyl ®-3-amino-3-cyclohexylpropanoate.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the amino group into a halide.
Major Products Formed
Oxidation: Formation of Methyl ®-3-nitro-3-cyclohexylpropanoate.
Reduction: Formation of Methyl ®-3-amino-3-cyclohexylpropanol.
Substitution: Formation of Methyl ®-3-halo-3-cyclohexylpropanoate.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biochemical pathways and produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-3-amino-3-phenylpropanoate: Contains a phenyl ring instead of a cyclohexyl ring.
Methyl ®-3-amino-3-methylpropanoate: Contains a methyl group instead of a cyclohexyl ring.
Methyl ®-3-amino-3-ethylpropanoate: Contains an ethyl group instead of a cyclohexyl ring.
Uniqueness
Methyl ®-3-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m1/s1 |
Clave InChI |
QPIJOUZKOGIOFE-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1CCCCC1)N |
SMILES canónico |
COC(=O)CC(C1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















